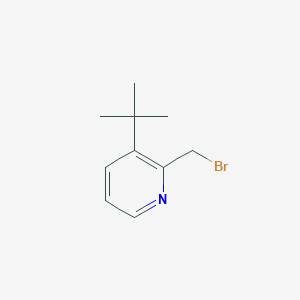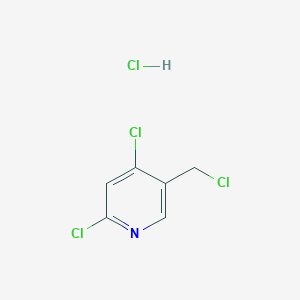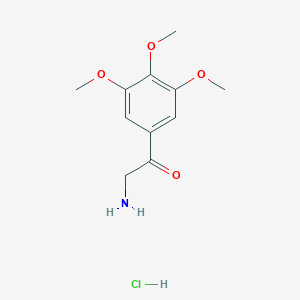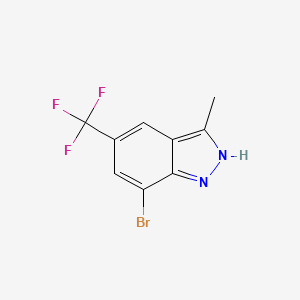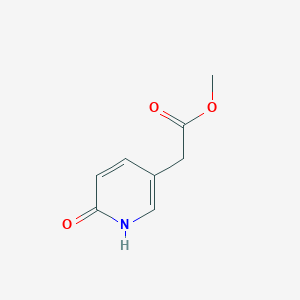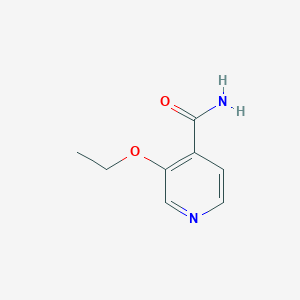
3-Ethoxyisonicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxyisonicotinamide is an organic compound derived from isonicotinic acid It features an ethoxy group attached to the third carbon of the pyridine ring and an amide group at the fourth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxyisonicotinamide typically involves the reaction of 3-ethoxypyridine with isonicotinoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions: 3-Ethoxyisonicotinamide undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Major Products:
Oxidation: Formation of 3-ethoxyisonicotinic acid.
Reduction: Formation of this compound.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Ethoxyisonicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Industry: Used in the synthesis of materials with specific properties, such as polymers and co-crystals.
作用機序
The mechanism of action of 3-Ethoxyisonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy group and amide functionality allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Isonicotinamide: An isomer with the amide group at the fourth position.
Nicotinamide: An isomer with the amide group at the third position.
3-Ethoxypyridine: Lacks the amide group but has the ethoxy group at the third position.
Uniqueness: 3-Ethoxyisonicotinamide is unique due to the presence of both the ethoxy group and the amide group, which confer specific chemical properties and reactivity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research and industrial applications.
特性
分子式 |
C8H10N2O2 |
|---|---|
分子量 |
166.18 g/mol |
IUPAC名 |
3-ethoxypyridine-4-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-7-5-10-4-3-6(7)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
InChIキー |
LFOYUCYFMJRAON-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CN=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


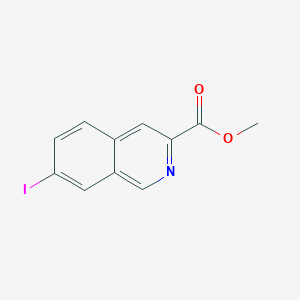
![5-Methylbenzo[d]thiazole-2-carbonitrile](/img/structure/B13665093.png)

![[3-[4-(trifluoromethoxy)phenyl]phenyl]boronic acid](/img/structure/B13665112.png)
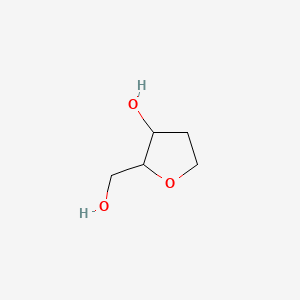

![2-Amino-5-(2-hydroxyethyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13665125.png)
